5-HT₃ Receptor Affinity: 10-Fold Higher than Serotonin
Bufotenidine (5-HTQ) demonstrates a 10-fold higher binding affinity for the serotonin 5-HT₃ receptor compared to the endogenous ligand serotonin (5-hydroxytryptamine, 5-HT). This enhanced affinity is coupled with considerable selectivity over other 5-HT receptor populations, distinguishing it from non-selective tryptamine derivatives [1], [2].
| Evidence Dimension | 5-HT₃ receptor binding affinity |
|---|---|
| Target Compound Data | Affinity for 5-HT₃ receptor (exact Ki not provided in source) |
| Comparator Or Baseline | Serotonin (5-HT) |
| Quantified Difference | 10-fold higher affinity |
| Conditions | In vitro radioligand binding assay; specific assay conditions not detailed in abstract. |
Why This Matters
This 10-fold affinity gain and subtype selectivity make bufotenidine a more precise tool than serotonin for isolating 5-HT₃ receptor-mediated pharmacology in in vitro studies, reducing confounding signals from other 5-HT receptors.
- [1] Glennon, R. A., Peroutka, S. J., & Dukat, M. (1991). Binding Characteristics of a Quaternary Amine Analog of Serotonin: 5-HTQ. In Serotonin: Molecular Biology, Receptors and Functional Effects (pp. 186-191). Birkhäuser Basel. DOI: 10.1007/978-3-0348-7259-1_17 View Source
- [2] Glennon, R. A., Peroutka, S. J., & Dukat, M. (1991). Binding Characteristics of a Quaternary Amine Analog of Serotonin: 5-HTQ. Mendeley catalog entry. DOI: 10.1007/978-3-0348-7259-1_17 View Source
